

T145 (LN-145) In Vitro Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **T145**

Cat. No.: **B1682861**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

T145, also known as LN-145, is an investigational autologous tumor-infiltrating lymphocyte (TIL) cell therapy. Unlike conventional small molecule or biologic drugs, **T145** is a living drug composed of a patient's own T-cells, harvested from their tumor, and expanded ex vivo. The therapeutic principle of **T145** lies in adoptive cell transfer (ACT), which enhances the patient's immune system to recognize and eliminate cancer cells. This guide provides an in-depth overview of the in vitro mechanism of action of **T145**, detailing the core cellular functions, the experimental protocols used to characterize them, and the underlying signaling pathways. It should be noted that specific quantitative data for LN-145 is not extensively published; therefore, this guide presents representative data and methodologies based on the broader field of TIL therapy. Lileucel, a recently FDA-approved TIL therapy for melanoma, shares a similar mechanism of action.^{[1][2][3]}

The manufacturing process of **T145** begins with the surgical resection of a patient's tumor. The tumor tissue is then fragmented and cultured in the presence of high-dose Interleukin-2 (IL-2) to stimulate the proliferation of the resident T-cells.^{[4][5]} These expanded TILs, which are polyclonal and contain a repertoire of T-cells that have previously recognized the tumor, are then infused back into the patient. The in vitro mechanism of action of **T145** is fundamentally the specific recognition and killing of tumor cells by this enriched and activated T-cell population.

Core In Vitro Mechanism of Action: Tumor Cell Recognition and Elimination

The anti-tumor activity of **T145** in vitro is a multi-step process orchestrated by the expanded tumor-infiltrating lymphocytes. This process involves the specific recognition of tumor-associated antigens (TAAs) and neoantigens presented by cancer cells, leading to T-cell activation and subsequent elimination of the target cells. The key effector functions of **T145** TILs are cytotoxicity and cytokine secretion.

Cytotoxicity: Direct Killing of Tumor Cells

A primary function of the CD8+ cytotoxic T lymphocytes (CTLs) within the **T145** product is the direct killing of cancer cells. This is achieved through two principal mechanisms:

- Granule Exocytosis Pathway: Upon forming a synapse with a target tumor cell, CTLs release the contents of their cytotoxic granules, primarily perforin and granzymes. Perforin creates pores in the tumor cell membrane, allowing granzymes to enter and induce apoptosis.
- Death Receptor Pathway: Activated CTLs can also express death ligands, such as FasL, which bind to their cognate death receptors (e.g., Fas) on the surface of tumor cells, triggering an apoptotic cascade.

Cytokine Secretion: Orchestration of the Anti-Tumor Response

Upon recognition of tumor antigens, T-cells within the **T145** product, including both CD8+ and CD4+ helper T-cells, release a variety of cytokines. These signaling molecules play a crucial role in modulating the anti-tumor immune response. Key cytokines and their functions include:

- Interferon-gamma (IFN- γ): A pleiotropic cytokine that can directly inhibit tumor cell proliferation and enhance the expression of MHC class I molecules on cancer cells, making them more visible to CTLs.
- Tumor Necrosis Factor-alpha (TNF- α): Can induce apoptosis in tumor cells and has pro-inflammatory effects within the tumor microenvironment.

- Interleukin-2 (IL-2): Promotes the proliferation and activation of T-cells, further amplifying the anti-tumor response.

Quantitative Analysis of T145 In Vitro Activity

The potency and specificity of **T145** are assessed through a battery of in vitro functional assays. The following tables present a summary of representative quantitative data from such assays for TIL therapies.

Table 1: Representative In Vitro Cytotoxicity of TILs against Autologous Tumor Cells

Effector:Target Ratio	% Specific Lysis (4-hour Assay)
40:1	55%
20:1	42%
10:1	30%
5:1	18%

Data is illustrative and based on typical results from chromium-51 release assays for TIL therapies.

Table 2: Representative Cytokine Release Profile of TILs upon Co-culture with Autologous Tumor Cells

Cytokine	Concentration (pg/mL)
IFN- γ	2500
TNF- α	1200
IL-2	800
IL-6	450
IL-10	300

Data is illustrative and based on typical results from multiplex immunoassays of co-culture supernatants.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of **T145**'s in vitro mechanism of action.

Protocol 1: Chromium-51 Release Assay for Cytotoxicity

This assay measures the ability of TILs to lyse target tumor cells.

1. Target Cell Labeling:

- Harvest target tumor cells and resuspend at 1×10^6 cells/mL in culture medium.
- Add 100 μ Ci of Chromium-51 (51Cr) and incubate for 1-2 hours at 37°C, with occasional mixing.
- Wash the labeled target cells three times with culture medium to remove unincorporated 51Cr.
- Resuspend the cells at a concentration of 1×10^5 cells/mL.

2. Co-culture:

- Plate 1×10^4 labeled target cells per well in a 96-well round-bottom plate.
- Add effector TILs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in triplicate.
- Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a lysis agent like 2% Triton X-100).
- Incubate the plate for 4 hours at 37°C.

3. Measurement of 51Cr Release:

- Centrifuge the plate at 200 x g for 5 minutes.
- Carefully transfer 100 μ L of the supernatant from each well to a gamma counter tube.
- Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

4. Calculation of Specific Lysis:

- Calculate the percentage of specific lysis using the following formula: % Specific Lysis = $\frac{[(\text{Experimental Release} - \text{Spontaneous Release})]}{(\text{Maximum Release} - \text{Spontaneous Release})} \times 100$

Protocol 2: Multiplex Immunoassay for Cytokine Profiling

This assay quantifies the secretion of multiple cytokines by TILs upon tumor cell recognition.

1. Co-culture:

- Plate 1×10^5 tumor cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.
- The next day, add 1×10^6 TILs to the wells.
- Include control wells with TILs alone and tumor cells alone.
- Incubate the plate for 24-48 hours at 37°C.

2. Supernatant Collection:

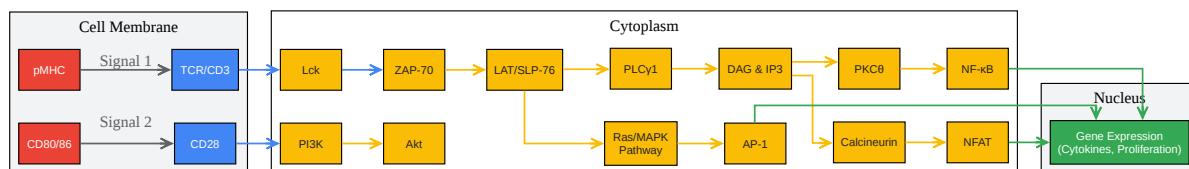
- Centrifuge the plate at $300 \times g$ for 10 minutes.
- Carefully collect the supernatant from each well, avoiding disturbance of the cell pellet.
- Store the supernatants at -80°C until analysis.

3. Multiplex Bead Immunoassay:

- Follow the manufacturer's instructions for the chosen multiplex cytokine panel (e.g., Luminex-based assays).
- Briefly, this involves incubating the collected supernatants with a mixture of antibody-coupled beads, each specific for a different cytokine.
- A biotinylated detection antibody cocktail is then added, followed by a streptavidin-phycoerythrin (PE) reporter.
- The plate is read on a multiplex analyzer, which identifies each bead and quantifies the fluorescence intensity of the reporter, proportional to the amount of bound cytokine.

4. Data Analysis:

- Generate standard curves for each cytokine using the provided standards.

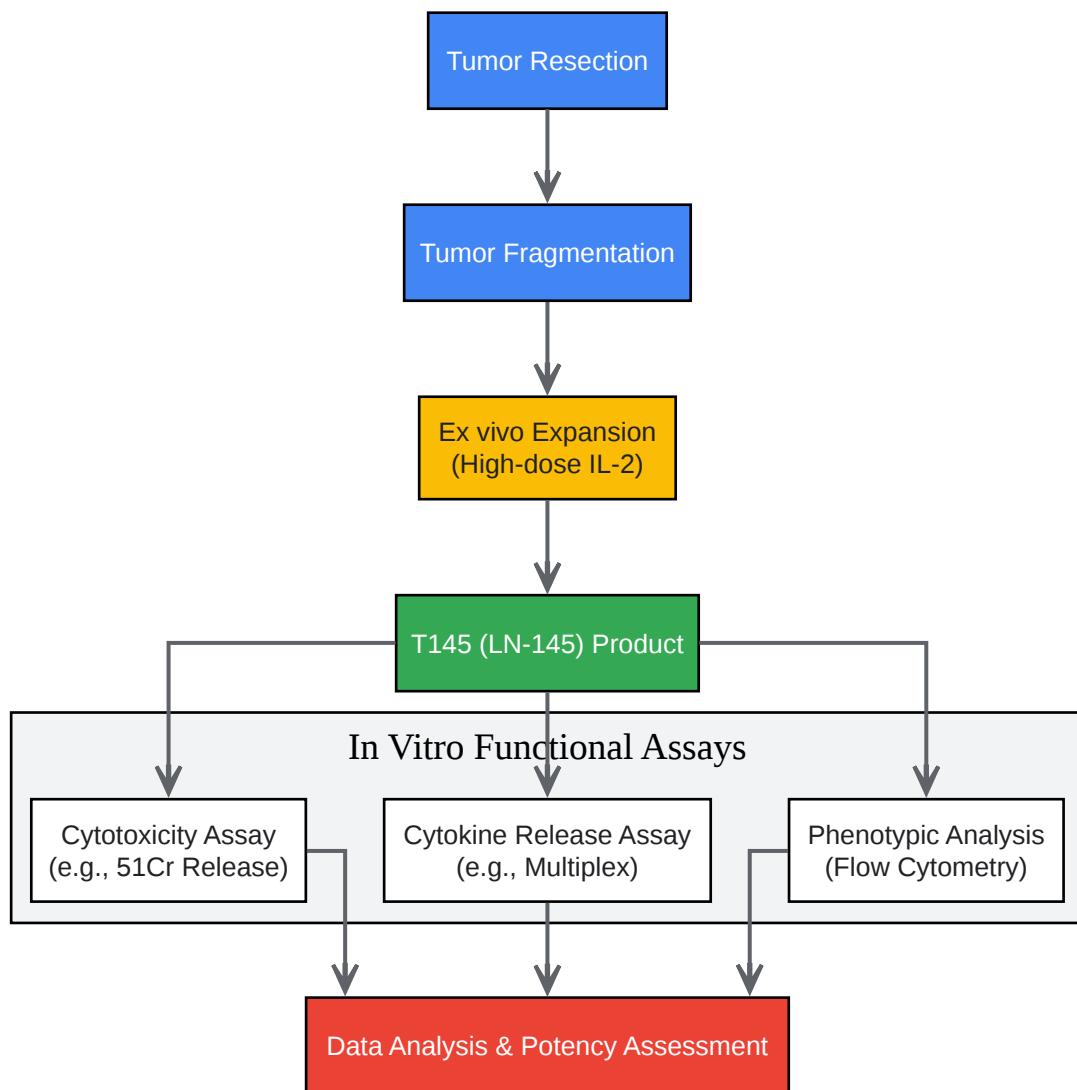

- Calculate the concentration of each cytokine in the samples by interpolating their fluorescence intensities on the respective standard curves.

Signaling Pathways and Visualizations

The activation of TILs and their effector functions are governed by complex intracellular signaling cascades initiated by the T-cell receptor (TCR).

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of a specific peptide-MHC complex on a tumor cell, the TCR, in conjunction with co-receptors (CD4 or CD8), initiates a signaling cascade. This leads to the activation of transcription factors that drive T-cell proliferation, differentiation, and effector functions.



[Click to download full resolution via product page](#)

Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon tumor antigen recognition.

Experimental Workflow for In Vitro Characterization of T145

The overall process for assessing the in vitro mechanism of action of **T145** follows a structured workflow from tumor processing to functional analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro characterization of **T145 (LN-145)** from tumor resection to functional assessment.

Conclusion

The in vitro mechanism of action of **T145 (LN-145)** is a direct and potent anti-tumor response mediated by a patient's own T-cells that have been expanded ex vivo. The core functionalities of cytotoxicity and cytokine secretion are the primary drivers of tumor cell elimination. The quantitative assessment of these functions through standardized in vitro assays is critical for understanding the potency and release criteria of this personalized cell therapy. The underlying T-cell receptor signaling pathways provide a framework for understanding the molecular events

that govern the anti-tumor activity of **T145**. Further research into the specific T-cell receptor repertoires within the **T145** product and their corresponding tumor antigen targets will continue to refine our understanding of this promising therapeutic modality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lifileucel Therapy for Metastatic Melanoma: Advancements in Tumor-infiltrating Lymphocyte-based Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lifileucel, an Autologous Tumor-Infiltrating Lymphocyte Monotherapy, in Patients with Advanced Non-Small Cell Lung Cancer Resistant to Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [T145 (LN-145) In Vitro Mechanism of Action: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682861#t145-mechanism-of-action-in-vitro\]](https://www.benchchem.com/product/b1682861#t145-mechanism-of-action-in-vitro)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com